molecular formula C25H14N2O11S2 B11703201 diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate

diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate

Cat. No.: B11703201
M. Wt: 582.5 g/mol
InChI Key: MOPFGXCCGXEQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C25H14N2O11S2 and a molecular weight of 582.525 g/mol . This compound is characterized by its unique structure, which includes a fluorene core substituted with nitro, oxo, and sulfonate groups. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the fluorene core. The core is then nitrated to introduce nitro groups at the 4 and 5 positions. Subsequent oxidation introduces the oxo group at the 9 position. Finally, sulfonation at the 2 and 7 positions, followed by esterification with diphenyl, yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonate involves its interaction with molecular targets through its nitro, oxo, and sulfonate groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Properties

Molecular Formula

C25H14N2O11S2

Molecular Weight

582.5 g/mol

IUPAC Name

diphenyl 4,5-dinitro-9-oxofluorene-2,7-disulfonate

InChI

InChI=1S/C25H14N2O11S2/c28-25-19-11-17(39(33,34)37-15-7-3-1-4-8-15)13-21(26(29)30)23(19)24-20(25)12-18(14-22(24)27(31)32)40(35,36)38-16-9-5-2-6-10-16/h1-14H

InChI Key

MOPFGXCCGXEQDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])S(=O)(=O)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.